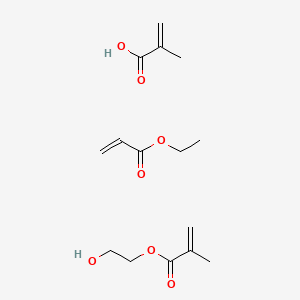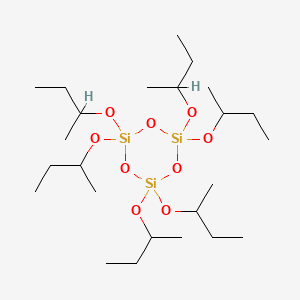
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine: is an organic compound with a unique structure characterized by the presence of two butyl groups attached to a but-2-yne-1,4-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine typically involves the reaction of butylamine with but-2-yne-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process also focuses on minimizing waste and optimizing resource utilization to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biomolecules. It may also be explored for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound’s butyl groups and alkyne moiety allow it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its diamine structure enables it to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions.
Comparaison Avec Des Composés Similaires
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: This compound has methyl groups instead of butyl groups, resulting in different chemical properties and reactivity.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar to the tetramethyl derivative but with ethyl groups, leading to variations in steric and electronic effects.
Uniqueness: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is unique due to its butyl groups and alkyne moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific steric and electronic characteristics.
Propriétés
Numéro CAS |
65305-72-8 |
|---|---|
Formule moléculaire |
C20H40N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N,N,N',N'-tetrabutylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C20H40N2/c1-5-9-15-21(16-10-6-2)19-13-14-20-22(17-11-7-3)18-12-8-4/h5-12,15-20H2,1-4H3 |
Clé InChI |
KRIHCIMHHFSCAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC#CCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


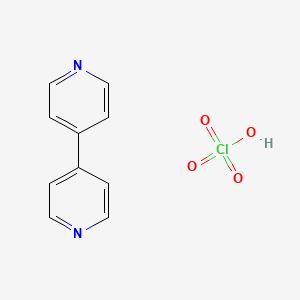
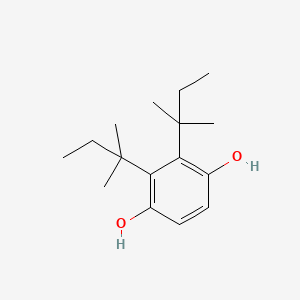
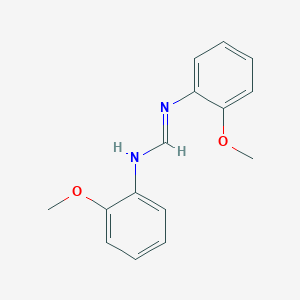
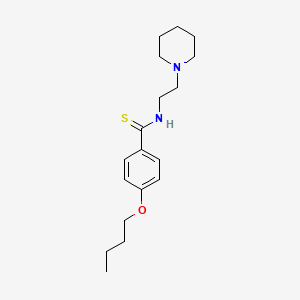
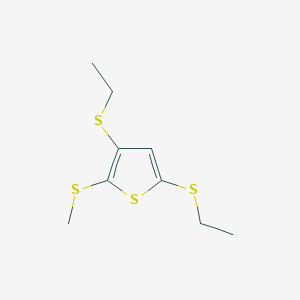

![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
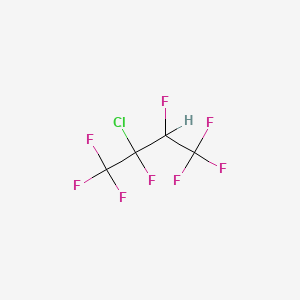
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
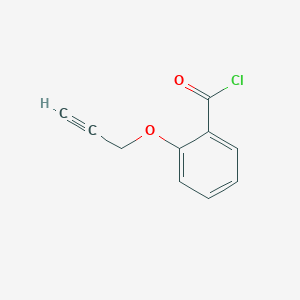
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
